1-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol
CAS No.: 1251562-78-3
Cat. No.: VC5414721
Molecular Formula: C20H26N2O3
Molecular Weight: 342.439
* For research use only. Not for human or veterinary use.
![1-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol - 1251562-78-3](/images/structure/VC5414721.png)
Specification
CAS No. | 1251562-78-3 |
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Molecular Formula | C20H26N2O3 |
Molecular Weight | 342.439 |
IUPAC Name | 1-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanol |
Standard InChI | InChI=1S/C20H26N2O3/c1-24-18-8-6-17(7-9-18)22-12-10-21(11-13-22)15-20(23)16-4-3-5-19(14-16)25-2/h3-9,14,20,23H,10-13,15H2,1-2H3 |
Standard InChI Key | VBXXCVCJIUCYRU-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)N2CCN(CC2)CC(C3=CC(=CC=C3)OC)O |
Introduction
Synthesis and Chemical Characterization
Synthetic Pathways
The synthesis of 1-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol likely follows multi-step organic reactions common to piperazine derivatives. Key steps include:
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Piperazine Ring Formation: Nucleophilic substitution reactions between ethylenediamine and dihaloalkanes under basic conditions generate the piperazine core.
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Methoxyphenyl Substitution: Introduction of 3-methoxyphenyl and 4-methoxyphenyl groups via Buchwald-Hartwig amination or Ullmann coupling, leveraging palladium catalysts to achieve aryl-amine bonds .
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Ethanol Backbone Attachment: A Mannich reaction or reductive amination may link the piperazine moiety to the ethanol group, as seen in analogous compounds .
A hypothetical synthesis route derived from patent literature involves:
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Condensation of 1-bromo-3-chloropropane with 2,6-dioxopiperidine to form a haloalkyl intermediate.
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Subsequent coupling with 1-(3-methoxyphenyl)piperazine under phase-transfer catalysis (e.g., tetrabutylammonium bromide) in acetone .
Structural and Physicochemical Properties
The compound’s molecular formula (C20H26N2O3) and weight (342.439 g/mol) suggest moderate hydrophobicity, typical of arylpiperazines. Key features include:
Property | Value |
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IUPAC Name | 1-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanol |
SMILES | COC1=CC=C(C=C1)N2CCN(CC2)CC(C3=CC(=CC=C3)OC)O |
InChIKey | VBXXCVCJIUCYRU-UHFFFAOYSA-N |
Predicted LogP | ~3.2 (moderate lipophilicity) |
Structural and Electronic Analysis
Molecular Conformation
X-ray crystallography of related piperazine derivatives reveals a chair conformation for the piperazine ring, with methoxyphenyl groups adopting equatorial positions to minimize steric strain . The ethanol side chain likely participates in hydrogen bonding, as evidenced by:
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Intramolecular H-bonding: Between the hydroxyl group and piperazine nitrogen, stabilizing the structure .
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Intermolecular Interactions: C–H⋯O bonds with adjacent molecules, influencing crystal packing .
Electronic Effects
The methoxy substituents at the 3- and 4-positions create distinct electronic environments:
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3-Methoxyphenyl: Ortho/para-directing effects enhance resonance stabilization of the piperazine lone pair.
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4-Methoxyphenyl: Para substitution maximizes conjugation with the piperazine ring, potentially modulating receptor affinity .
Therapeutic Applications and Derivatives
Neurological Disorders
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Schizophrenia: D3-selective antagonists improve cognitive deficits without inducing catalepsy .
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Addiction Therapy: Modulation of mesolimbic dopamine pathways reduces drug-seeking behavior in preclinical models .
Anticancer Prospects
Erastin analogs (e.g., VDAC inhibitors) induce ferroptosis in cancer cells, with IC50 values as low as 0.010 µM in MCF-7 breast cancer lines . Structural modifications to incorporate the ethanol backbone may enhance blood-brain barrier penetration.
Challenges and Future Directions
Knowledge Gaps
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Pharmacokinetics: Absence of ADME (absorption, distribution, metabolism, excretion) data limits clinical translation.
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Toxicity Profile: Piperazines may cause hepatotoxicity; rigorous safety studies are needed .
Synthetic Optimization
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